molecular formula C25H25ClN2O4 B299817 Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate

Katalognummer: B299817
Molekulargewicht: 452.9 g/mol
InChI-Schlüssel: KEQQLXMEOGCDIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate is a chemical compound that has gained significant attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Wirkmechanismus

The mechanism of action of Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. In herbicidal activity, the compound disrupts the photosynthetic process in plants, leading to their death.
Biochemical and physiological effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxicity towards cancer cells. In vivo studies have shown that the compound has low toxicity towards normal cells. In herbicidal activity, the compound has been found to have a selective effect on certain weed species.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate in lab experiments include its low toxicity towards normal cells and its ability to selectively target cancer cells and certain weed species. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Zukünftige Richtungen

There are several future directions for the research of Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate. These include:
1. Further studies to understand its mechanism of action and potential applications in medicine, agriculture, and environmental science.
2. Development of new derivatives of the compound with improved properties such as increased potency and selectivity.
3. Investigation of the potential use of the compound as a lead compound for the development of new drugs and herbicides.
4. Studies to understand the degradation of the compound in soil and its potential impact on the environment.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesemethoden

The synthesis of Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate involves the reaction of benzyl isocyanate with 2-(4-chlorophenoxy)ethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate has potential applications in various fields of scientific research. In medicine, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In agriculture, it has been shown to have herbicidal activity against various weeds. In environmental science, it has been used as a model compound to study the degradation of carbamates in soil.

Eigenschaften

Molekularformel

C25H25ClN2O4

Molekulargewicht

452.9 g/mol

IUPAC-Name

benzyl N-[1-[2-(4-chlorophenoxy)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C25H25ClN2O4/c26-21-11-13-22(14-12-21)31-16-15-27-24(29)23(17-19-7-3-1-4-8-19)28-25(30)32-18-20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,27,29)(H,28,30)

InChI-Schlüssel

KEQQLXMEOGCDIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCCOC2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NCCOC2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.